(5-Benzyloxolan-2-yl)methanamine (5-Benzyloxolan-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520114
InChI: InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

(5-Benzyloxolan-2-yl)methanamine

CAS No.:

Cat. No.: VC16520114

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

(5-Benzyloxolan-2-yl)methanamine -

Specification

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name (5-benzyloxolan-2-yl)methanamine
Standard InChI InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
Standard InChI Key WJGRLWUHRJWBBV-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1CC2=CC=CC=C2)CN

Introduction

Chemical Structure and Key Characteristics

The molecular formula of (5-Benzyloxolan-2-yl)methanamine is C12H15NO, with a molecular weight of 189.25 g/mol. Its IUPAC name derives from the oxolane (tetrahydrofuran) backbone, where the benzyl group (-CH2C6H5) and methanamine (-CH2NH2) substituents occupy the 5- and 2-positions, respectively. Key structural features include:

  • Oxolane ring: A five-membered oxygen-containing ring that imposes conformational constraints.

  • Benzyl group: Enhances lipophilicity and π-π stacking potential.

  • Primary amine: A reactive site for derivatization or coordination.

Table 1: Structural Comparison with Related Amines from Literature

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsCAS Number
5-Cyclopropyl- thiadiazol-2-ylamine C5H7N3S141.20Thiadiazole, amine57235-50-4
2-(5-Bromo-1H-indol-3-yl)ethanamine hydrochloride C10H12BrClN2275.58Indole, amine, halideN/A
3-Aminocyclobutane-1-carboxylic acid hydrochloride C5H10ClNO2151.59Cyclobutane, amine, carboxylateN/A

The primary amine in (5-Benzyloxolan-2-yl)methanamine is analogous to the amine groups in EN300-132663 and EN300-101704, suggesting shared reactivity patterns such as nucleophilic substitution or Schiff base formation .

Synthesis and Manufacturing Approaches

While no explicit synthesis route for (5-Benzyloxolan-2-yl)methanamine is documented, its preparation can be inferred from methods used for structurally similar amines:

Pathway 1: Reductive Amination of Oxolane Derivatives

  • Oxolane functionalization: Introduce a ketone group at the 2-position of oxolane via oxidation.

  • Benzylation: Attach a benzyl group to the 5-position using benzyl bromide under basic conditions.

  • Reductive amination: Convert the ketone to an amine using ammonium acetate and sodium cyanoborohydride.

This method mirrors the synthesis of EN300-168379 (N-[(3-fluorophenyl)methyl]cyclobutanamine), where reductive amination is employed to introduce the amine group .

Pathway 2: Ring-Opening of Epoxides

  • Epoxidation: Treat a diene precursor with an epoxidizing agent.

  • Benzyl group introduction: Perform nucleophilic attack with benzylmagnesium bromide.

  • Amine incorporation: Use ammonia or a protected amine to open the epoxide ring.

This approach is akin to the synthesis of EN300-160018 (tetramethylcyclobutane-1,3-dione), where ring-opening reactions are critical .

Physicochemical Properties

Based on its structure and analogs, (5-Benzyloxolan-2-yl)methanamine likely exhibits:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine group, but limited solubility in water (logP ≈ 2.5).

  • Stability: Susceptible to oxidation at the amine group; storage under inert gas recommended.

  • Spectroscopic Data:

    • IR: N-H stretch (~3300 cm⁻¹), C-O-C asymmetric stretch (~1100 cm⁻¹).

    • NMR (1H): δ 3.6–4.0 ppm (oxolane protons), δ 7.2–7.4 ppm (benzyl aromatic protons).

Applications in Pharmaceutical and Materials Science

Drug Discovery

The compound’s amine group enables its use as a:

  • Building block for kinase inhibitors: Similar to EN300-183708 (2-chloro-5-(1H-pyrrol-1-yl)benzoic acid), which targets enzymatic active sites .

  • Precursor for antidepressants: Structural resemblance to tricyclic antidepressants with modified amine moieties.

Polymer Chemistry

  • Crosslinking agent: The amine can react with epoxy resins or isocyanates to form polymeric networks.

  • Coordination chemistry: Potential ligand for transition metals in catalytic systems.

Future Research Directions

  • Pharmacological profiling: Screen for antimicrobial or anticancer activity.

  • Derivatization studies: Explore acylated or sulfonylated derivatives.

  • Computational modeling: Predict binding affinities for neurological targets.

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